An In-Depth Technical Guide to cis-(3-Aminocyclobutyl)acetic acid hydrochloride: A Core Building Block for Targeted Protein Degradation
An In-Depth Technical Guide to cis-(3-Aminocyclobutyl)acetic acid hydrochloride: A Core Building Block for Targeted Protein Degradation
Abstract
The advent of targeted protein degradation (TPD) has marked a paradigm shift in modern drug discovery, moving beyond simple inhibition to the induced elimination of pathogenic proteins. At the heart of this strategy are heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which orchestrate the ubiquitination and subsequent degradation of specific protein targets. The linker component of a PROTAC is a critical determinant of its efficacy, dictating the geometry and stability of the key ternary complex. This guide provides a comprehensive technical overview of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a pivotal building block increasingly utilized in the rational design of next-generation protein degraders. We will explore its fundamental physicochemical properties, its strategic role in PROTAC design, methodologies for its incorporation into degraders, and protocols for the characterization of the final constructs. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of targeted protein degradation.
Introduction: The Central Role of the Linker in PROTAC Efficacy
PROTACs are composed of three distinct elements: a ligand that binds a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] While the ligands provide specificity, the linker is not merely a passive spacer. Its length, rigidity, and chemical composition are crucial for optimizing the formation of a productive ternary complex between the POI and the E3 ligase, which is the prerequisite for target ubiquitination and degradation.[2] An improperly designed linker can lead to steric hindrance, unfavorable protein-protein interactions, or poor cellular permeability, rendering the PROTAC ineffective.
The rational design of linkers has thus become a key focus in the evolution of PROTAC technology.[3] Strategies have shifted from simple polyethylene glycol (PEG) and alkyl chains to more sophisticated, conformationally constrained linkers.[4] These rigid linkers can reduce the entropic penalty of ternary complex formation and pre-organize the two binding ligands in a favorable orientation, thereby enhancing degradation potency and selectivity.[] It is within this context that building blocks like cis-(3-Aminocyclobutyl)acetic acid hydrochloride have emerged as valuable tools.
Core Properties of cis-(3-Aminocyclobutyl)acetic acid hydrochloride
This molecule is a non-proteinogenic amino acid derivative featuring a strained cyclobutane ring. The cis stereochemistry places the amino and acetic acid substituents on the same face of the ring, imparting a distinct three-dimensional vector. As a hydrochloride salt, it exhibits improved handling and solubility characteristics compared to its freebase form.
Chemical and Physical Data
| Property | Value | Source(s) |
| CAS Number | 1523571-91-6 | [2][6] |
| Molecular Formula | C₆H₁₂ClNO₂ | [6] |
| Molecular Weight | 165.62 g/mol | [6] |
| Purity (Typical) | ≥95% - 97% | [2][6] |
| Appearance | White to off-white solid (Expected) | General Chemical Properties |
| Melting Point | Data not available in literature | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and methanol. | Inferred from structure |
| pKa (Predicted) | ~2-3 (Carboxylic Acid), ~9-10 (Ammonium) | Inferred from structure |
| Storage | Store long-term in a cool, dry place at room temperature. | [2][6] |
Structural Rationale in PROTAC Design
The incorporation of the cis-cyclobutane scaffold into a PROTAC linker is a deliberate design choice intended to confer specific advantages:
-
Conformational Rigidity: Unlike flexible alkyl or PEG chains, the cyclobutane ring restricts the number of available conformations. This rigidity helps to pre-organize the PROTAC, potentially lowering the entropic barrier to forming a stable and productive ternary complex.[]
-
Defined Exit Vectors: The cis configuration provides well-defined geometric vectors from the ring. This allows medicinal chemists to precisely control the orientation of the POI and E3 ligase ligands, which is critical for achieving optimal protein-protein contacts within the ternary complex.
-
Increased sp³ Character: The high fraction of sp³-hybridized carbon atoms in the cyclobutane ring increases the three-dimensionality of the molecule. This is a desirable trait in modern drug design, often leading to improved metabolic stability and better physicochemical properties compared to flat, aromatic systems.
-
Chemical Handles: The molecule provides two distinct functional groups—a primary amine and a carboxylic acid. These serve as versatile attachment points for conjugation to the warhead and E3 ligase ligands, typically through amide bond formation.
The logical flow for utilizing this building block in PROTAC design is illustrated in the diagram below.
Caption: Rational PROTAC design workflow incorporating the cis-cyclobutyl building block.
Experimental Methodologies
Representative Synthesis of a PROTAC Linker Intermediate
Objective: To prepare a differentially protected version of the linker, ready for sequential amide coupling.
Representative Reaction Scheme:
-
Starting Material: A suitable cyclobutane precursor, such as cis-3-aminocyclobutanemethanol with a protected amine (e.g., Boc group).
-
Oxidation: Oxidation of the primary alcohol to a carboxylic acid (e.g., using Jones oxidation or a two-step Swern/Pinnick oxidation).
-
Esterification: Protection of the newly formed carboxylic acid as a methyl or ethyl ester.
-
Deprotection: Selective removal of the Boc protecting group from the amine under acidic conditions.
-
Salt Formation: Treatment with HCl to yield the amine hydrochloride salt, with the carboxylic acid group protected as an ester. This intermediate is now ready for coupling to a POI ligand via its free amine.
Self-Validation: Each step of the synthesis must be validated. Intermediates should be purified by column chromatography or recrystallization. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is required to confirm the structure and purity before proceeding to the next step. For example, the appearance of a signal around 10-12 ppm in the ¹H NMR would indicate the successful formation of the carboxylic acid, while its disappearance and the appearance of a singlet around 3.7 ppm would confirm methyl ester formation.
Protocol: Incorporation into a PROTAC Construct via Amide Coupling
This protocol describes the standard method for using the bifunctional linker to connect a POI ligand (containing a carboxylic acid) and an E3 ligase ligand (containing an amine).
Step 1: Coupling to the POI Ligand
-
Activation: Dissolve the POI ligand (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM). Add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir at room temperature for 15-20 minutes to form the activated ester.
-
Coupling: Add a solution of the protected linker intermediate (e.g., cis-(3-(methoxycarbonyl)cyclobutyl)methanaminium chloride, 1.05 eq) and additional DIPEA (1.1 eq) to the activated POI ligand solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS to confirm the consumption of starting materials and the formation of the desired product mass.
-
Workup & Purification: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
Step 2: Ester Hydrolysis
-
Saponification: Dissolve the purified intermediate from Step 1 in a mixture of THF and methanol. Add an aqueous solution of lithium hydroxide (LiOH, 2-4 eq).
-
Monitoring: Stir at room temperature for 1-4 hours, monitoring by LC-MS until the ester is fully consumed.
-
Workup: Carefully acidify the mixture to pH ~3-4 with 1N HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Dry the combined organic layers and concentrate to yield the deprotected carboxylic acid.
Step 3: Coupling to the E3 Ligase Ligand
-
Activation & Coupling: Repeat the procedure from Step 1, using the product from Step 2 as the carboxylic acid component and the E3 ligase ligand (containing a free amine) as the nucleophile.
-
Final Purification: Purify the final PROTAC construct using preparative HPLC to ensure high purity (>95%) required for biological assays.
Trustworthiness through In-Process Controls: The success of this multi-step synthesis relies on rigorous in-process controls. LC-MS is critical for monitoring each reaction. NMR and high-resolution mass spectrometry (HRMS) must be used to confirm the identity and purity of the final PROTAC construct before any biological evaluation is performed.
Protocol: Characterization of PROTAC Degradation Activity
Objective: To determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) of the newly synthesized PROTAC.
-
Cell Culture: Plate the target cancer cell line at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in DMSO, then further dilute in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
Western Blot: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody specific for the POI. Also, probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band. Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Data Analysis: Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
The workflow for PROTAC synthesis and evaluation is visualized below.
Caption: High-level workflow for PROTAC synthesis and biological characterization.
Safety and Handling
cis-(3-Aminocyclobutyl)acetic acid hydrochloride is intended for research and development use only and must be handled by technically qualified individuals.[2]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes.
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
cis-(3-Aminocyclobutyl)acetic acid hydrochloride represents a sophisticated and strategically valuable building block for the development of advanced PROTACs. Its rigid, three-dimensional structure provides a means to overcome some of the challenges associated with flexible linkers, offering medicinal chemists greater control over the geometry and stability of the crucial ternary complex. By understanding its core properties and mastering the methodologies for its incorporation and evaluation, researchers can better leverage this tool to accelerate the discovery of potent and selective protein degraders, ultimately expanding the landscape of "druggable" targets.
References
-
CP Lab Safety. (n.d.). cis-(3-aminocyclobutyl)acetic acid hydrochloride, min 97%, 250 mg. Retrieved January 3, 2026, from [Link]
- Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
- Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
- Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
- Scott, D. E., Bayle, E. D., Valdivia, C. L., & Ciulli, A. (2021). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 65(4), 549–564.
- Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
-
Capot Chemical Co., Ltd. (n.d.). Specifications of cis-(3-aminocyclobutyl)acetic acid hydrochloride. Retrieved January 3, 2026, from [Link]
- Google Patents. (n.d.). WO1999021824A1 - Cycloalkane-substituted amino acids.
- Google Patents. (n.d.). WO2004031126A2 - A process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
- Khan, S., He, Y., Zhang, X., Yuan, Y., Pu, S., Zhang, J., & Zheng, G. (2020). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Journal of Medicinal Chemistry, 63(22), 13344–13370.
- Troup, R. I., Scott, D. E., & Ciulli, A. (2022). The role of the linker in PROTACs. RSC Chemical Biology, 3(1), 18–33.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. 1523571-91-6 cis-(3-Aminocyclobutyl)acetic acid hydrochloride AKSci 9412EB [aksci.com]
- 3. 1523571-91-6 | chlorhydrate d'acide cis-(3-aminocyclobutyl)acétique | cis-(3-aminocyclobutyl)acetic acid hydrochloride - Capot Chimique [capotchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. calpaclab.com [calpaclab.com]
- 7. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 8. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
